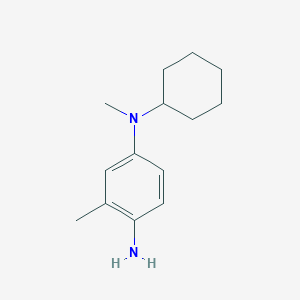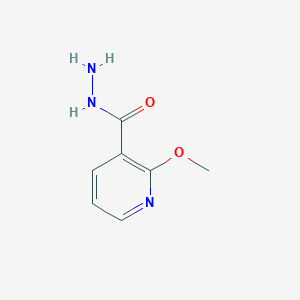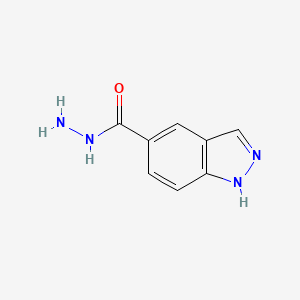![molecular formula C14H15NO4S2 B1386282 Ácido 3-{[(4-Propilfenil)sulfonil]amino}tiofeno-2-carboxílico CAS No. 1153238-87-9](/img/structure/B1386282.png)
Ácido 3-{[(4-Propilfenil)sulfonil]amino}tiofeno-2-carboxílico
Descripción general
Descripción
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties.
Aplicaciones Científicas De Investigación
Semiconductores orgánicos
Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos. La estructura única del Ácido 3-{[(4-Propilfenil)sulfonil]amino}tiofeno-2-carboxílico lo convierte en un candidato para su uso en transistores de efecto de campo orgánico (OFET) debido a su potencial para facilitar el transporte de carga .
Inhibidores de la corrosión
En la química industrial, los compuestos de tiofeno sirven como efectivos inhibidores de la corrosión. Los grupos funcionales sulfonilo y ácido carboxílico en el compuesto pueden interactuar con las superficies metálicas, formando una capa protectora que previene la oxidación y la corrosión .
Fabricación de OLED
La estructura molecular del compuesto es propicia para la fabricación de diodos orgánicos emisores de luz (OLED). Su capacidad para emitir luz al ser estimulado eléctricamente se puede aprovechar para crear OLED más eficientes y duraderos .
Aplicaciones farmacológicas
Los derivados del tiofeno exhiben una gama de propiedades farmacológicas. Este compuesto en particular podría explorarse por sus posibles efectos antiinflamatorios o anticancerígenos, ya que los derivados del tiofeno son conocidos por poseer tales actividades .
Síntesis de polímeros conjugados
Polímeros conjugados: con unidades de tiofeno se utilizan en aplicaciones electrónicas y optoelectrónicas. El compuesto en cuestión podría utilizarse en la síntesis de estos polímeros, que son esenciales para crear materiales con alta conductividad y quimiosensibilidad .
Desarrollo de agentes anticancerígenos
Los derivados del tiofeno, incluido el This compound, pueden utilizarse como intermediarios en la síntesis de agentes anticancerígenos. Su marco estructural es propicio para el desarrollo de nuevas moléculas terapéuticas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid typically involves the condensation of 4-propylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alcohols or amines, coupling agents like DCC, catalysts like DMAP, dichloromethane as
Propiedades
IUPAC Name |
3-[(4-propylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-2-3-10-4-6-11(7-5-10)21(18,19)15-12-8-9-20-13(12)14(16)17/h4-9,15H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOUFSNMMOVZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)


![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)
![3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine](/img/structure/B1386213.png)
![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)




